1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes both bromine and tetrafluoroethoxy groups. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through a multi-step process involving the bromination of 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts such as palladium on carbon or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a reagent in coupling reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-chlorobenzene
Comparison: 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions. Its unique structure also enhances its potential as a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4O/c9-5-2-1-3-6(4-5)15-8(13,14)7(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUGRQZKQAZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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